Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate
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Overview
Description
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3-(dimethylamino)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrolidine moiety or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the ring.
Scientific Research Applications
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and can undergo similar chemical reactions.
Pyrrolidine derivatives: Compounds containing the pyrrolidine moiety can exhibit similar biological activities due to the presence of the nitrogen-containing ring.
Uniqueness
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate is unique due to the combination of the thiophene ring and the dimethylamino-substituted pyrrolidine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
sodium;5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Na/c1-12(2)8-5-6-13(7-8)10-4-3-9(16-10)11(14)15;/h3-4,8H,5-7H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBQEJUKODNTN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(S2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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